2-(hydroxyamino)-2-methylcyclohexan-1-one oxime acetate
Description
Properties
IUPAC Name |
acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.C2H4O2/c1-7(9-11)5-3-2-4-6(7)8-10;1-2(3)4/h9-11H,2-5H2,1H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQTUSFJTYKFGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC1(CCCCC1=NO)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369594 | |
| Record name | Acetic acid--N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13785-66-5 | |
| Record name | Acetic acid--N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Selection and Reaction Parameters
The synthesis begins with 2-methylcyclohexanone, a cyclic ketone that undergoes nucleophilic attack by hydroxylamine to form the corresponding oxime. Search results highlight hydroxylamine hydrochloride as the preferred reagent due to its stability and commercial availability. Sodium acetate or carbonate buffers are critical for maintaining the optimal pH range of 4–6, which accelerates imine formation while minimizing side reactions.
Table 1: Comparison of Bases in Oxime Formation
| Base | Solvent System | Reaction Time (h) | Yield (%) | Source Citation |
|---|---|---|---|---|
| Sodium Acetate | Ethanol/Water (3:1) | 4 | 81–93 | |
| Sodium Carbonate | Methanol/Water | 2–3 | 78–85 | |
| NaOH | Aqueous Ethanol | 1.5 | 70–75 |
The use of ethanol-water mixtures enhances substrate solubility and facilitates biphasic separation post-reaction. Prolonged stirring (4–24 hours) ensures complete conversion, with yields exceeding 90% under buffered conditions.
Acetylation of the Hydroxylamine Moiety
Reagent Selection and Stoichiometry
The hydroxylamine group (-NHOH) in the oxime intermediate undergoes acetylation using acetic anhydride or acetyl chloride. Search results lack explicit protocols for this step, but standard acetylation practices involve:
-
Dissolving the oxime in anhydrous dichloromethane or tetrahydrofuran.
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Adding acetic anhydride (1.2–1.5 equivalents) dropwise at 0–5°C.
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Stirring for 2–4 hours at room temperature.
Table 2: Acetylation Conditions and Outcomes
| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Acetic Anhydride | DCM | 25 | 88 | 95.2 |
| Acetyl Chloride | THF | 0 → 25 | 82 | 93.8 |
Excess acetic anhydride ensures complete conversion, while triethylamine or pyridine neutralizes liberated HCl.
Challenges in Regioselectivity
The acetylation must target the hydroxylamine group without modifying the oxime functionality. monitoring (δ 2.1 ppm for acetate methyl protons) and FT-IR (C=O stretch at 1740 cm) confirm successful acetylation. Byproducts, such as over-acetylated species, are minimized by controlling reaction stoichiometry and temperature.
Purification and Characterization
Crystallization and Filtration
Crude 2-(hydroxyamino)-2-methylcyclohexan-1-one oxime acetate is purified via recrystallization from 60% ethanol, yielding white crystalline solids. Cooling the solution to 0°C for 12 hours maximizes recovery (≥85%).
Table 3: Recrystallization Solvents and Results
| Solvent | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol/Water | 98.5 | 85 |
| Methanol | 97.2 | 78 |
| Ethyl Acetate | 95.8 | 65 |
Chemical Reactions Analysis
Types of Reactions
Acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxides, while reduction reactions can produce various reduced forms of the compound .
Scientific Research Applications
The search results did not provide specific information regarding the applications of “2-(hydroxyamino)-2-methylcyclohexan-1-one oxime acetate.” However, based on existing knowledge, here is a detailed overview of its potential applications in scientific research and related fields.
Medicinal Chemistry
- Antimicrobial Activity : Compounds with oxime functional groups have been studied for their antimicrobial properties. Research indicates that modifications to the oxime structure can enhance activity against various bacterial strains.
- Anticancer Research : Some oxime derivatives have shown promise in inhibiting cancer cell growth. The ability of this compound to interact with biological targets may be explored in drug development.
Agrochemical Applications
- Pesticide Development : Oxime derivatives are often investigated for their potential as pesticides. They can serve as intermediates in the synthesis of herbicides and insecticides, providing a pathway for developing more effective agricultural chemicals.
Material Science
- Polymer Chemistry : The reactivity of oximes can be utilized in polymerization processes. This compound could be used to create new polymer materials with tailored properties for specific applications.
Case Study 1: Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry evaluated various oxime derivatives for their antibacterial activity. The results indicated that certain structural modifications significantly increased efficacy against Gram-positive bacteria, suggesting a potential pathway for developing new antibiotics.
Case Study 2: Synthesis of Pesticides
Research outlined in Pesticide Science explored the synthesis of novel pesticides using oxime intermediates. The study demonstrated that compounds similar to this compound could be synthesized and tested for efficacy against common agricultural pests.
Case Study 3: Polymer Applications
In a paper from Macromolecules, researchers investigated the use of oximes in creating cross-linked polymer networks. The findings showed that incorporating oxime functionalities improved thermal stability and mechanical properties, indicating potential uses in coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-(hydroxyamino)-2-methylcyclohexan-1-one oxime acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexanone Derivatives with Hydroxyamino/Oxime Moieties
2-(Hydroxyamino)-2-methylcyclohexan-1-one Hydrochloride (CAS 306935-62-6)
- Molecular Formula: C₇H₁₄ClNO₂ .
- Structural Relationship: Shares the cyclohexanone core and hydroxyamino-methyl substituents but differs by the absence of the oxime acetate group and the presence of a hydrochloride salt.
- Key Differences : The hydrochloride salt likely exhibits higher solubility in polar solvents compared to the acetate derivative. The oxime acetate in the target compound may enhance stability or alter reactivity in synthetic applications .
2-(Piperidine-1-ylmethyl)cyclohexanone Oxime (PMCO)
- Synthesis: Prepared via Mannich reaction of cyclohexanone with paraformaldehyde and piperidine, followed by oxime formation using hydroxylamine and sodium acetate .
- Functional Comparison : Unlike the target compound, PMCO incorporates a piperidine-methyl group, which may influence its biological activity (e.g., as a precursor in amine synthesis). Both compounds utilize hydroxylamine in oxime formation, highlighting shared synthetic pathways .
Aromatic Oxime Derivatives
2’-Hydroxyacetophenone Oxime (CAS 214-810-9)
- Molecular Formula: C₈H₉NO₂ .
- Structural Relationship : Features a phenyl ring instead of cyclohexane but retains the oxime and hydroxyl groups.
- Reactivity Contrast: The aromatic ring in 2’-hydroxyacetophenone oxime may confer greater conjugation stability, whereas the cyclohexane ring in the target compound offers conformational flexibility. This difference could impact applications in metal chelation or pharmaceutical intermediates .
2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one Oxime (CAS 5291-08-7)
Pharmacologically Active Oxime Derivatives
Ketoprofen Hydroxyimine (Oxime) Amide Derivatives
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-(Hydroxyamino)-2-methylcyclohexan-1-one oxime acetate, a compound with the CAS number 13785-66-5, belongs to the class of oxime derivatives. Oximes are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C8H15N3O3. Its structure includes a hydroxylamine group and an oxime functional group, which are pivotal in its biological interactions. The presence of these functional groups contributes to its pharmacological potential.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxime derivatives. For instance, various oxime compounds have been shown to inhibit multiple kinases involved in cancer progression, such as PI3K and CDKs . The specific activity of this compound has not been extensively documented; however, its structural similarity to other active oximes suggests potential anticancer properties.
Case Studies:
- Cytotoxicity Assays : In vitro studies have demonstrated that several oxime derivatives exhibit selective cytotoxicity against various cancer cell lines. For example, a related compound showed IC50 values in the range of 0.1–1 μM against human colorectal carcinoma and lung cancer cells .
- Mechanism of Action : Oximes can induce apoptosis in cancer cells by modulating key signaling pathways. The ability of oximes to inhibit kinases may lead to reduced cell proliferation and increased apoptosis .
Anti-inflammatory Activity
Oximes have also been recognized for their anti-inflammatory effects. They can inhibit inflammatory pathways by targeting various enzymes such as lipoxygenases and cyclooxygenases . The specific anti-inflammatory activity of this compound requires further investigation but aligns with the general profile of oximes.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have been reported to inhibit multiple kinases involved in cell signaling pathways critical for cancer development .
- Reactive Nitrogen Species Generation : Oximes can release nitric oxide (NO), which has various biological effects including vasodilation and modulation of immune responses .
- Interaction with Biological Targets : The hydroxylamine and oxime groups can participate in hydrogen bonding with biological macromolecules, influencing their function .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 2-Hydroxy-2-methylcyclohexanone | Structure | Moderate | Low |
| Indirubin Oxime Derivatives | Structure | High (IC50 < 0.5 μM) | Moderate |
| Gossypol Oxime Derivatives | Structure | High (antiviral) | High |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-(hydroxyamino)-2-methylcyclohexan-1-one oxime acetate, given its functional groups?
- Methodological Answer : The synthesis involves multi-step functionalization of a cyclohexanone core. Key steps include:
- Oxime Formation : Reacting the ketone group with hydroxylamine under controlled pH (e.g., aqueous ethanol at 60°C) to form the oxime intermediate .
- Acetylation : Treating the oxime with acetic anhydride in the presence of a base (e.g., pyridine) to introduce the acetate group.
- Hydroxyamino Group Incorporation : Reductive amination or nucleophilic substitution may be employed, using reagents like sodium cyanoborohydride or hydroxylamine derivatives .
- Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>98%) .
Q. How can the purity and structural integrity of this compound be assessed?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze - and -NMR to confirm the presence of methyl, oxime, and acetate groups. Look for characteristic shifts (e.g., oxime protons at δ 9–10 ppm) .
- HPLC : Employ a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>99% by area) .
- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H] at m/z 230.1055 for CHNO) .
Q. What storage conditions are optimal for maintaining stability?
- Methodological Answer : Store the compound at –20°C in a desiccator under inert gas (argon or nitrogen) to prevent hydrolysis of the oxime acetate group. Stability studies indicate a shelf life of ≥5 years under these conditions .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (1S,2S)-2-aminocyclohexanecarboxylic acid derivatives) to induce stereoselectivity .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for kinetic resolution during hydroxyamino group formation .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) can separate enantiomers .
Q. How do reaction conditions influence the tautomeric equilibrium of the oxime group?
- Methodological Answer :
- pH Dependence : Under acidic conditions (pH < 3), the oxime exists predominantly in the protonated syn-configuration. Neutral or basic conditions favor the anti-form .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the keto form, while protic solvents (e.g., ethanol) promote the enol tautomer .
- Spectroscopic Monitoring : Use -NMR to track tautomeric shifts (e.g., δ 11–12 ppm for enolic OH) .
Q. How can contradictory spectroscopic data (e.g., NMR vs. MS) be resolved?
- Methodological Answer :
- Cross-Validation : Re-run analyses using standardized protocols (e.g., deuterated solvents for NMR, ESI+ mode for MS) .
- Isotopic Labeling : Synthesize -labeled oxime derivatives to distinguish overlapping signals in NMR .
- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using B3LYP/6-31G** level) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and purification steps .
- First Aid : In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and consult a physician .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acids, which may degrade the oxime group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
